molecular formula C9H7BrClNO4 B5738950 ethyl 5-bromo-4-chloro-2-nitrobenzoate

ethyl 5-bromo-4-chloro-2-nitrobenzoate

Cat. No.: B5738950
M. Wt: 308.51 g/mol
InChI Key: YNZPIABVLUMBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C9H7BrClNO4. It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-chloro-2-nitrobenzoate can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to maintain the desired reaction conditions and yield high purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Scientific Research Applications

Ethyl 5-bromo-4-chloro-2-nitrobenzoate is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-chloro-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The halogen atoms can participate in halogen bonding, affecting the compound’s binding affinity to proteins and enzymes. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-5-chloro-2-nitrobenzoate: Similar structure but different positions of bromine and chlorine atoms.

    Ethyl 5-bromo-2-chlorobenzoate: Lacks the nitro group, affecting its reactivity and applications.

    Ethyl 5-chloro-2-nitrobenzoate: Lacks the bromine atom, influencing its chemical properties.

Uniqueness

The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate in organic synthesis and a valuable compound for research .

Properties

IUPAC Name

ethyl 5-bromo-4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-6(10)7(11)4-8(5)12(14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZPIABVLUMBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.